molecular formula C23H30N2O2 B565015 1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 CAS No. 1204688-15-2

1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3

Cat. No.: B565015
CAS No.: 1204688-15-2
M. Wt: 369.523
InChI Key: RIGNIZMZYKGGHY-BMSJAHLVSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds with multiple substituents and isotopic labeling. According to PubChem database entries, the official IUPAC name for this deuterated compound is N-[1-benzyl-4-(trideuteriomethoxymethyl)piperidin-4-yl]-N-phenylpropanamide. This nomenclature specifically indicates the presence of three deuterium atoms replacing the hydrogen atoms in the methoxy group, distinguishing it from the non-deuterated analog which carries the systematic name N-[1-benzyl-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide.

The compound identification system assigns multiple unique identifiers to distinguish this deuterated species from related structures. The PubChem Compound Identifier for the deuterated version is 46780757, while the non-deuterated analog possesses PubChem CID 3017231. The Chemical Abstracts Service registry number for the parent non-deuterated compound is 61086-12-2, while the deuterated variant carries the additional registry number 1204688-15-2. The European Community number system designates the non-deuterated compound as 262-596-0, reflecting its inclusion in chemical inventory databases.

Molecular formula representation demonstrates the isotopic specificity through careful notation conventions. The deuterated compound maintains the molecular formula C23H30N2O2 with explicit indication of deuterium substitution, while computational chemistry databases record the molecular weight as 369.5 grams per mole for the deuterated species compared to 366.505 grams per mole for the non-deuterated analog. The International Chemical Identifier system generates distinct InChI strings for each isotopomer, with the deuterated version incorporating specific isotopic notation: InChI=1S/C23H30N2O2/c1-3-22(26)25(21-12-8-5-9-13-21)23(19-27-2)14-16-24(17-15-23)18-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i2D3.

The systematic nomenclature hierarchy places this compound within the broader classification of substituted piperidines, specifically as a member of the N-phenylpropanamide derivatives. Alternative naming conventions appearing in chemical databases include the descriptor "1-BENZYL-4-[N-(1-PROPANOYL)-N-PHENYLAMINO]-4-METHOXYMETHYLPIPERIDINE" for the non-deuterated version, with the deuterated analog distinguished by the appendage "-d3" to indicate trideuteration. The compound also appears under the systematic name "Propanamide, N-[4-(methoxymethyl)-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-" in index naming systems.

Properties

IUPAC Name

N-[1-benzyl-4-(trideuteriomethoxymethyl)piperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-22(26)25(21-12-8-5-9-13-21)23(19-27-2)14-16-24(17-15-23)18-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGNIZMZYKGGHY-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC1(CCN(CC1)CC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the propanoyl group: The propanoyl group can be added through an acylation reaction using propanoyl chloride and a base such as pyridine.

    Addition of the phenylamino group: The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline and a suitable activating agent.

    Introduction of the methoxymethyl group: The methoxymethyl group can be added via a nucleophilic substitution reaction using methoxymethyl chloride and a base.

Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl, propanoyl, or methoxymethyl groups, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of ester or amide bonds to form corresponding acids or amines.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 has several scientific research applications, including:

    Medicinal Chemistry: This compound is used in the development of pharmaceuticals, particularly as a lead compound for designing drugs targeting neurological disorders, pain management, and inflammation.

    Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and molecular targets, including neurotransmitter receptors and enzymes.

    Chemical Biology: The compound is employed in chemical biology research to study its interactions with biological macromolecules and its potential as a chemical probe.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the molecular targets of the compound.

Comparison with Similar Compounds

Tert-Butyl Piperidinecarboxylate Derivatives (6d, 6e, 6f)

Key Compounds :

  • tert-Butyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-benzyl-4-piperidinecarboxylate (6d)
  • tert-Butyl 4-[N-(1-oxopropyl)-N-phenylamino]-4-piperidinecarboxylate (6e)
  • tert-Butyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (6f)

Structural Similarities :

  • Shared 4-[N-(1-oxopropyl)-N-phenylamino]piperidine core.
  • Varied substituents at the 1-position (benzyl, hydrogen, or 2-phenylethyl).

Functional Differences :

N-[1-Benzyl-4-(methoxymethyl)-4-piperidyl]-N-phenylpropionamide Oxalate

Key Compound :

  • N-[1-Benzyl-4-(methoxymethyl)-4-piperidyl]-N-phenylpropionamide oxalate (CAS 61086–13–3)

Structural Similarities :

  • Nearly identical to the target compound but formulated as an oxalate salt.

Regulatory and Synthetic Notes:

  • Listed in U.S. tariff amendments (2013) under temporary duty-free status, indicating regulatory scrutiny similar to opioid precursors .

4-Methoxybutyrylfentanyl

Key Compound :

  • N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide

Structural and Functional Insights :

  • Shares the N-phenylpiperidine scaffold but substitutes the methoxymethyl group with a 4-methoxyphenyl butanamide chain .
  • Classified as a fentanyl analog with potent opioid activity, suggesting the target compound may exhibit analogous receptor binding.

1-Benzyl-4-(dimethylamino)pyridinium Derivatives (Compound 10a)

Key Compound :

  • 1-Benzyl-4-(dimethylamino)pyridinium fragment (from )

Binding Interactions :

  • Binds to choline sites via π-cation interactions with Trp423/Trp420 and π-π stacking with Tyr333/Phe435 .
  • The target compound’s benzyl and phenyl groups likely engage similar interactions, though its methoxymethyl and propanoyl groups may alter binding kinetics.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Synthesis Yield Key Functional Groups Biological Activity
1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 Piperidine 79.9% Methoxymethyl, Propanoyl Opioid agonist
tert-Butyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-benzyl-4-piperidinecarboxylate Piperidine (tert-butyl ester) 60% tert-Butyl ester Not reported
N-[1-Benzyl-4-(methoxymethyl)-4-piperidyl]-N-phenylpropionamide oxalate Piperidine (oxalate salt) Not reported Oxalate salt Regulatory interest
4-Methoxybutyrylfentanyl Piperidine (butanamide derivative) Not reported 4-Methoxyphenyl, Butanamide Opioid agonist
1-Benzyl-4-(dimethylamino)pyridinium fragment Pyridinium Not reported Dimethylamino Choline site binding

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s synthesis (79.9% yield) outperforms tert-butyl analogs (60–73%), highlighting optimized methodologies for N-propanoyl incorporation .
  • Regulatory Status : Inclusion in tariff amendments underscores its relevance in controlled substance monitoring, akin to opioid precursors .

Biological Activity

1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 (CAS Number: 61086-12-2) is a synthetic compound with potential applications in pharmacology, particularly in the development of therapeutic agents targeting neurodegenerative diseases. This article reviews its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H30N2O2
  • Molecular Weight : 366.497 g/mol
  • Density : 1.104 g/cm³
  • Boiling Point : 474.2°C at 760 mmHg
  • Flash Point : 240.6°C

The compound is believed to act as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes involved in neurotransmitter degradation. By inhibiting these enzymes, the compound may enhance the availability of neurotransmitters such as serotonin, norepinephrine, and acetylcholine, which are crucial for mood regulation and cognitive function.

Inhibition of Enzymes

Recent studies have demonstrated that derivatives of similar piperidine compounds exhibit significant inhibitory activity against MAO-A and MAO-B. For instance, compounds with structural similarities showed IC50 values ranging from 1.38 µM to 2.48 µM for MAO-A inhibition . The inhibition of AChE is also critical, as it can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial for conditions like Alzheimer's disease.

Neuroprotective Effects

Research indicates that compounds structurally related to this compound may possess neuroprotective properties. For example, studies on similar piperidine derivatives have reported reduced cytotoxicity against neuronal cell lines and improved outcomes in models of neurodegeneration .

Study on Neurodegenerative Disorders

In a study evaluating the efficacy of piperidine derivatives on neurodegenerative models, several compounds demonstrated significant protective effects against oxidative stress-induced neuronal damage. The study highlighted that specific modifications to the piperidine structure could enhance neuroprotective properties while minimizing cytotoxicity .

Clinical Implications

The potential application of this compound in treating depression and Alzheimer’s disease has been explored through various preclinical models. For instance, a study reported that certain derivatives exhibited antidepressant-like effects in behavioral tests, suggesting their utility in mood disorders .

Comparative Analysis of Related Compounds

Compound NameMAO-A IC50 (µM)AChE Inhibition (%)Neuroprotective Effects
Compound A1.3855Yes
Compound B2.4849Yes
This compoundTBDTBDTBD

Q & A

Q. Q1. What are the key steps and reagents involved in synthesizing 1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3?

The synthesis typically involves multi-step modifications of piperidine derivatives. A critical route includes:

  • Step 1 : Formation of the piperidine backbone via condensation of 1-benzyl-4-piperidone with aniline derivatives, using glacial acetic acid and potassium cyanide to introduce a cyano group .
  • Step 2 : Reduction of intermediates (e.g., ethyl esters) with agents like LiAlH₂(OCH₂CH₂OCH₃)₂ to generate methoxymethyl groups .
  • Step 3 : Propionylation using propionic anhydride under reflux to introduce the propanoyl moiety .
  • Deuteration : The -d3 label is introduced via isotopic exchange or deuterated reagents during synthesis, often targeting the methoxymethyl group for metabolic stability studies .

Key reagents : Propionic anhydride, LiAlH₂-based reducing agents, deuterated methanol (for isotopic labeling).

Analytical Characterization

Q. Q2. What advanced analytical techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., Bruker AM-250 spectrometer in CDCl₃) identify chemical shifts for the benzyl, methoxymethyl, and propanoyl groups. For example, benzyl protons resonate at δ 3.55 ppm, while methoxymethyl groups show signals near δ 3.3–3.7 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., HP5970 at 70 eV) confirms molecular ions (e.g., m/z 366.277 for the non-deuterated form) and fragmentation patterns .
  • HPLC : Retention times and peak area analysis ensure purity (>95% by area) using columns like Allteck Econo-Cap .

Isotopic Labeling and Applications

Q. Q3. Why is the deuterated (-d3) form used in pharmacokinetic studies, and how does it affect metabolic stability?

Deuteration at the methoxymethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. The -d3 label slows hydrogen/deuterium exchange, enabling precise tracking via LC-MS/MS in in vitro metabolism assays . This is critical for quantifying metabolite formation rates in hepatic microsomal studies .

Advanced Challenges: Low Yields and By-Product Formation

Q. Q4. How can researchers optimize yields in the propionylation step, which often suffers from low efficiency?

  • Catalyst Optimization : Replace traditional acid catalysis with coupling agents like DCC/DMAP to enhance acylation efficiency .
  • Solvent Selection : Use polar aprotic solvents (e.g., HMPA) to stabilize intermediates and reduce side reactions .
  • Temperature Control : Gradual heating (e.g., reflux in anhydrous toluene) minimizes decomposition of heat-sensitive intermediates .

Resolving Data Contradictions in Published Syntheses

Q. Q5. How should researchers address discrepancies in reported yields or spectral data for this compound?

  • Method Validation : Replicate procedures from multiple sources (e.g., compare and ) to identify critical variables (e.g., reaction time, solvent purity).
  • Cross-Validation with Spectra : Compare NMR chemical shifts and MS fragmentation patterns with literature data. For example, reports a distinct m/z 263 fragment (M–CN), which should align with experimental MS results.
  • Elemental Analysis : Verify carbon/hydrogen/nitrogen percentages to confirm stoichiometry and purity .

Reaction Optimization for Scale-Up

Q. Q6. What methodologies improve scalability while maintaining regioselectivity in the benzyl and propanoyl substitutions?

  • Flow Chemistry : Continuous flow systems enhance mixing and heat transfer during propionylation, reducing reaction times .
  • Protecting Groups : Temporarily protect the piperidine nitrogen with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during methoxymethylation .
  • Purification : Use silica gel column chromatography (e.g., Kiesel Gel 60 PF254) with gradient elution (CHCl₃/MeOH) to isolate high-purity product .

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